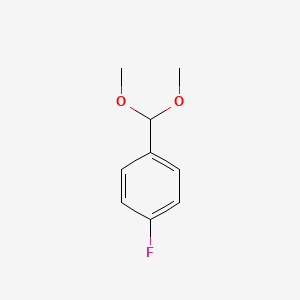
1-(Dimethoxymethyl)-4-fluorobenzene
Vue d'ensemble
Description
1-(Dimethoxymethyl)-4-fluorobenzene is an organic compound with the molecular formula C9H11FO2 It consists of a benzene ring substituted with a fluorine atom and a dimethoxymethyl group
Méthodes De Préparation
1-(Dimethoxymethyl)-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of an acid catalyst. This reaction results in the formation of the desired compound along with water as a byproduct . The reaction conditions typically include a temperature range of 20-25°C and a reaction time of 12 hours under an inert atmosphere .
Analyse Des Réactions Chimiques
1-(Dimethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1-(Dimethoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(dimethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The dimethoxymethyl group can undergo hydrolysis to release formaldehyde, which can then react with various biomolecules. The fluorine atom in the benzene ring can also participate in interactions with enzymes and receptors, affecting their activity and function .
Comparaison Avec Des Composés Similaires
1-(Dimethoxymethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
Dimethoxymethane: This compound has a similar structure but lacks the fluorine atom.
4-Fluorobenzaldehyde: This compound is a precursor in the synthesis of this compound and is used in the production of pharmaceuticals and agrochemicals.
4-Fluorobenzyl alcohol: This compound is a reduction product of this compound and is used in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-(dimethoxymethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXXYJDCMNWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














